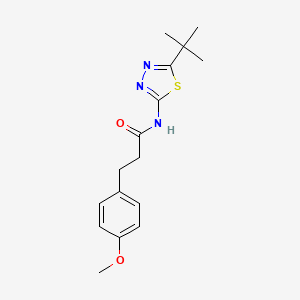![molecular formula C19H22N2O3 B5342644 N-{3-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5342644.png)
N-{3-[(cycloheptylamino)carbonyl]phenyl}-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(cycloheptylamino)carbonyl]phenyl}-2-furamide, commonly known as CFA, is a synthetic compound that has gained significant attention in the scientific community due to its potential biomedical applications.
Mechanism of Action
CFA exerts its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins that cause inflammation and pain. By inhibiting COX-2 activity, CFA reduces inflammation and pain.
Biochemical and Physiological Effects
CFA has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant effects and to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using CFA in lab experiments is that it is a synthetic compound that can be easily synthesized and purified. However, one limitation is that it has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Future Directions
There are several potential future directions for research on CFA. One area of interest is its potential use as an anti-inflammatory and analgesic agent in humans. Another area of interest is its potential use in cancer treatment. Additionally, further research is needed to better understand the mechanism of action of CFA and to identify any potential side effects.
Synthesis Methods
CFA is synthesized through a multistep process that involves the reaction of 3-(cycloheptylamino)benzoic acid with 2-furoyl chloride. The resulting compound is then purified through recrystallization to obtain pure CFA.
Scientific Research Applications
CFA has been extensively studied for its potential biomedical applications, including its role as an anti-inflammatory and analgesic agent. It has also been investigated for its potential use in cancer treatment and as an anticonvulsant.
properties
IUPAC Name |
N-[3-(cycloheptylcarbamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-18(20-15-8-3-1-2-4-9-15)14-7-5-10-16(13-14)21-19(23)17-11-6-12-24-17/h5-7,10-13,15H,1-4,8-9H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKAZZQHPCEGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5342561.png)
![1-isopropyl-N-[2-(2-methoxyphenyl)ethyl]-1H-pyrazole-4-carboxamide](/img/structure/B5342562.png)
![5-[3-ethoxy-5-iodo-4-(2-propyn-1-yloxy)benzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B5342573.png)
![3-(1-pyrrolidinylcarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5342577.png)
![3-[(4-fluorobenzyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5342581.png)
![N~1~,N~1~-dimethyl-N~4~-{2-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-1,4-piperidinedicarboxamide](/img/structure/B5342596.png)
![4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one semicarbazone](/img/structure/B5342602.png)
![6-{2-[3-methoxy-4-(1-naphthylmethoxy)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5342605.png)
![N,N-diethyl-N'-methyl-N'-[3-(2-nitrophenyl)-2-propen-1-yl]-1,2-ethanediamine](/img/structure/B5342637.png)

![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5342656.png)
![N-[2-(phenylthio)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5342663.png)

![3-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}propanoic acid](/img/structure/B5342682.png)